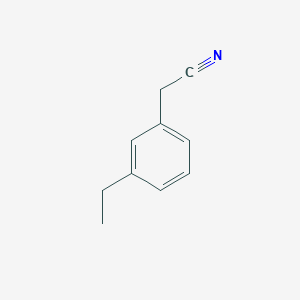

2-(3-Ethylphenyl)acetonitrile

描述

Structure

3D Structure

属性

分子式 |

C10H11N |

|---|---|

分子量 |

145.20 g/mol |

IUPAC 名称 |

2-(3-ethylphenyl)acetonitrile |

InChI |

InChI=1S/C10H11N/c1-2-9-4-3-5-10(8-9)6-7-11/h3-5,8H,2,6H2,1H3 |

InChI 键 |

FBRRPUXXDPRRIC-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC(=CC=C1)CC#N |

产品来源 |

United States |

Contextualization Within Arylacetonitrile Chemistry and Its Synthetic Utility

Arylacetonitriles are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of chemical products, including pharmaceuticals, agrochemicals, and materials. researchgate.netnih.gov Their synthetic versatility stems from the reactivity of the nitrile group and the benzylic carbon, which can participate in various chemical transformations. researchgate.net

The general structure of an arylacetonitrile consists of an aryl group attached to a methylene (B1212753) carbon, which is in turn bonded to a nitrile group (-C≡N). This arrangement allows for a range of reactions, including:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form phenylacetic acids.

Reduction: The nitrile group can be reduced to form phenylethylamines.

Alkylation: The acidic proton on the carbon adjacent to the nitrile group can be removed by a base, creating a carbanion that can be alkylated. researchgate.net

Cyclization Reactions: Arylacetonitriles are valuable precursors for the synthesis of various heterocyclic compounds. researchgate.net

2-(3-Ethylphenyl)acetonitrile fits within this broader class of compounds, with the 3-ethylphenyl group imparting specific properties that influence its reactivity and potential applications.

Evolution of Research Methodologies for Substituted Phenylacetonitriles

The synthesis of substituted phenylacetonitriles has evolved over time, with researchers developing more efficient and environmentally friendly methods.

Early and classical methods for preparing arylacetonitriles often involved the nucleophilic substitution of a benzyl (B1604629) halide with an alkali metal cyanide. While effective, this method can involve the use of highly toxic cyanide reagents.

Modern synthetic approaches have focused on developing greener and more efficient protocols. These include:

Palladium-catalyzed α-alkenylation: This method allows for the synthesis of substituted aryl acrylonitriles from arylacetonitriles and vinyl halides/triflates. nih.gov

Copper-catalyzed α-alkylation: A highly efficient method for the cross-coupling reaction of aryl acetonitriles with benzyl alcohols has been developed using a copper-based catalytic system. acs.org

Metal-free synthesis: Researchers have developed protocols for the synthesis of aryloxyacetonitriles from arylboronic acids and 2-bromoacetonitrile under metal-free conditions, using hydrogen peroxide as an oxidant. researchgate.net

One-pot synthesis from aldehydes: Efficient one-pot methods for converting aldehydes into nitriles have been developed, often utilizing dehydrating agents. organic-chemistry.org

Iron-catalyzed deoxynitrogenation: This method provides nitriles from carboxylic acids using a cyanamide (B42294) as the nitrogen donor. organic-chemistry.org

These advanced methodologies offer improvements in terms of yield, selectivity, and functional group tolerance, expanding the toolkit available to organic chemists for the synthesis of substituted phenylacetonitriles like 2-(3-Ethylphenyl)acetonitrile.

Structural and Electronic Considerations of the 3 Ethylphenyl Moiety in Chemical Research

Established Reaction Pathways for the Construction of the this compound Skeleton

The foundational methods for synthesizing this compound have long relied on well-understood reaction mechanisms, primarily nucleophilic substitution and base-catalyzed condensations. These pathways are valued for their reliability and are built upon fundamental principles of organic chemistry.

Classical Nucleophilic Cyanation and Substitution Reactions

One of the most direct and traditional methods for preparing this compound is through the nucleophilic substitution reaction of a 3-ethylbenzyl halide with an alkali metal cyanide. chemistrystudent.comyoutube.comsavemyexams.comyoutube.com This reaction, a cornerstone of nitrile synthesis, involves the displacement of a halide ion (such as chloride or bromide) from the benzylic carbon by a cyanide nucleophile (CN⁻). chemistrystudent.comyoutube.com

A typical precursor for this synthesis is 3-ethylbenzyl chloride or 3-ethylbenzyl bromide. The reaction is generally carried out by heating the halide with sodium cyanide or potassium cyanide in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), or in an aqueous-alcoholic mixture. google.comwikipedia.org The use of ethanol (B145695) as a solvent is common, but conditions must be controlled to prevent the formation of alcohol byproducts. chemistrystudent.com The reaction proceeds via an Sₙ2 mechanism, where the cyanide ion attacks the electrophilic carbon of the carbon-halogen bond. youtube.com

The choice of the leaving group can affect the reaction rate, with bromides and iodides being more reactive than chlorides due to weaker carbon-halogen bond enthalpies. savemyexams.com Phase-transfer catalysts, such as tetraalkylammonium salts, can be employed in biphasic systems to facilitate the reaction between the aqueous cyanide salt and the organic halide. orgsyn.org

| Reactant | Cyanide Source | Solvent | Conditions | Product | Ref. |

| 3-Ethylbenzyl Halide | NaCN or KCN | Ethanol/Water | Reflux | This compound | chemistrystudent.comgoogle.com |

| Benzyl (B1604629) Chloride | Sodium Cyanide | Monochlorobenzene/Water | Reflux | Phenylacetonitrile (B145931) | google.com |

| Bromoethane | Potassium Cyanide | Ethanol | Reflux | Propanenitrile | chemistrystudent.com |

Base-Catalyzed Condensation and Derivatization Approaches

Base-catalyzed reactions provide an alternative route to the this compound skeleton, often starting from different precursors. One prominent method involves the alkylation of a pre-existing phenylacetonitrile. For instance, benzyl cyanide can be deprotonated at the α-carbon using a strong base like sodium amide (NaNH₂) or sodium ethoxide to form a resonance-stabilized carbanion. orgsyn.orgorgsyn.org This nucleophilic carbanion can then react with an ethylating agent.

A more advanced derivatization is detailed in a patented method for preparing 2-alkylphenylacetonitriles. google.com This process involves the reaction of benzyl cyanide with a carbonic ether under the influence of a sodium alkoxide, which forms a phenylacetonitrile ester sodium salt. This intermediate subsequently undergoes an alkylation reaction to yield a phenylalkyl nitrile ester, which can then be decomposed under heating in an alcoholic solution with a catalytic amount of alkoxide to produce the final 2-alkylphenylacetonitrile in high yields. google.com For example, the synthesis of 2-ethylphenylacetonitrile through this pathway can achieve yields of up to 98%. google.com

Another classical approach is the condensation of a carbonyl compound with an active methylene (B1212753) compound. While not a direct route to this compound itself, the principles of aldol-type condensations are relevant in building substituted arylacetonitrile structures. orgsyn.orgorgsyn.org

| Starting Material | Reagents | Key Intermediate | Product | Yield | Ref. |

| Benzyl Cyanide | 1. Sodium Ethoxide, Toluene2. Diethyl Carbonate | Phenylacetonitrile ester sodium salt | 2-Ethylphenylacetonitrile | 98.0% | google.com |

| Benzyl Cyanide | Sodium Amide, Toluene | Sodium salt of benzyl cyanide | α-Cyclohexylphenylacetonitrile | 65-77% | orgsyn.org |

| 4-Chlorophenylacetonitrile | Sodium Ethoxide, Ethanol | Enolate of nitrile | α-(4-Chlorophenyl)-γ-phenylacetoacetonitrile | 86-92% | orgsyn.org |

Modern and Sustainable Synthetic Innovations in this compound Preparation

In recent years, the field of organic synthesis has moved towards developing more efficient, selective, and environmentally friendly methods. The preparation of this compound has benefited from these advancements, particularly in the areas of transition metal catalysis, green chemistry, and novel activation methods.

Transition Metal-Catalyzed Coupling Reactions for Arylacetonitrile Synthesis

Transition metal-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of aryl nitriles, offering milder conditions and greater functional group tolerance compared to classical methods. acs.orggoogle.com Palladium-catalyzed cyanation is the most prominent of these methods. google.com This approach typically involves the reaction of an aryl halide or pseudohalide (like a triflate) with a cyanide source in the presence of a palladium catalyst and a suitable ligand.

For the synthesis of this compound, a suitable starting material would be 3-ethylphenyl bromide or 3-ethylphenyl iodide. A variety of cyanide sources can be used, including traditional salts like KCN and NaCN, as well as less toxic alternatives such as zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). acs.orggoogle.com The choice of ligand is crucial for the efficiency of the catalytic cycle, with phosphine-based ligands being commonly employed. google.com Nickel-catalyzed cyanations have also emerged as a viable alternative. researchgate.net

| Aryl Halide | Cyanide Source | Catalyst System | Product | Ref. |

| Aryl Bromides/Iodides | K₄[Fe(CN)₆] | Pd(OAc)₂ | Aryl Nitriles | google.com |

| Aryl Halides | Acetonitrile | Ni-catalyst | Aryl Nitriles | researchgate.net |

| Aryl Halides | NCTS | [Cp*RhCl₂]₂ / AgSbF₆ | Aryl Nitriles | acs.org |

Green Chemistry Principles and Environmentally Benign Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this translates to using less toxic reagents, reducing waste, and employing milder reaction conditions. A key development is the use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a non-toxic and stable cyanide source in palladium-catalyzed cyanations. google.com

Furthermore, using acetonitrile itself as both a solvent and a cyanating agent represents an atom-economical approach. researchgate.netmdpi.com Copper-catalyzed C-H functionalization of arenes using acetonitrile as the cyano source has been documented, providing a direct route to aryl nitriles without the need for pre-halogenated substrates. researchgate.net Reactions performed in environmentally benign solvents like water or ethanol also contribute to the greening of these synthetic routes. google.com

Electrochemical and Photochemical Synthetic Routes

Electrochemical and photochemical methods offer innovative and sustainable alternatives for nitrile synthesis by providing activation energy through electricity or light, often avoiding harsh reagents and high temperatures. mdpi.com

Electrochemical synthesis can be employed for various transformations involving acetonitrile. For instance, the electrochemical oxidation of aromatic compounds in the presence of acetonitrile can lead to the formation of N-arylacetamides, showcasing the reactivity of acetonitrile under these conditions. mdpi.com While a direct electrochemical synthesis of this compound is not prominently documented, the principles of electro-organic synthesis could be applied to the cyanation of suitable precursors.

Photochemical reactions provide another modern avenue. The use of photoredox catalysis has enabled the cyanation of C-H bonds and alkoxy arenes under mild conditions. acs.org These reactions often utilize a photocatalyst that, upon irradiation with light, can initiate the desired chemical transformation. Although specific applications to this compound are not detailed, these methods represent the frontier of nitrile synthesis and could be adapted for its preparation. rsc.org

Precursor Transformations and Convergent Synthesis Strategies

The synthesis of this compound is achieved through various strategic pathways that rely on the transformation of readily available precursors. These methods can be effectively framed within a convergent synthesis model, where key structural fragments are prepared independently before being coupled in a final step. This approach typically involves the creation of a suitable 3-ethylbenzyl electrophile which is then reacted with a nucleophilic cyanide source. The primary precursors for the 3-ethylbenzyl fragment include corresponding benzyl halides, alcohols, and aldehydes, each requiring a specific set of transformations to yield the target nitrile.

Cyanation of 3-Ethylbenzyl Halides

A foundational and widely employed strategy for the synthesis of this compound is the nucleophilic substitution of a 3-ethylbenzyl halide with a cyanide salt. This method is a direct application of the Kolbe nitrile synthesis. The precursor, typically 3-ethylbenzyl bromide or 3-ethylbenzyl chloride, is treated with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). The reaction is generally conducted in a polar aprotic solvent, which effectively solvates the cation of the cyanide salt, thereby enhancing the nucleophilicity of the cyanide anion.

The choice of solvent and reaction conditions can significantly influence the reaction rate and yield. Solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are common due to their ability to facilitate SN2 reactions. The reaction proceeds by the displacement of the halide leaving group by the cyanide ion to form the new carbon-carbon bond.

Table 1: Representative Conditions for Cyanation of 3-Ethylbenzyl Halides

| Precursor | Cyanide Source | Solvent | Typical Conditions | Typical Yield (%) |

| 3-Ethylbenzyl Bromide | Sodium Cyanide (NaCN) | DMSO | 25-50 °C, 4-8 h | >90 |

| 3-Ethylbenzyl Chloride | Potassium Cyanide (KCN) | Ethanol/Water | Reflux, 6-12 h | 80-90 |

| 3-Ethylbenzyl Bromide | Copper(I) Cyanide (CuCN) | DMF | 100-150 °C, 2-4 h | ~85 |

This pathway represents a convergent synthesis where the pre-formed 3-ethylbenzyl halide (Fragment A) is combined with the cyanide nucleophile (Fragment B).

Dehydroxylative Cyanation of (3-Ethylphenyl)methanol (B1330006)

More contemporary methods bypass the need for preparing benzyl halides by enabling the direct cyanation of benzylic alcohols. The dehydroxylative cyanation of (3-ethylphenyl)methanol offers a more atom-economical route. This transformation is typically catalyzed by a Lewis acid, which activates the hydroxyl group, converting it into a good leaving group in situ. researchgate.net

A common reagent system for this process involves trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source and a catalyst such as indium(III) bromide (InBr₃) or other potent Lewis acids. researchgate.net The reaction proceeds via the activation of the alcohol's hydroxyl group by the Lewis acid, followed by nucleophilic attack from the cyanide of TMSCN. This method is often preferred due to its mild conditions and high efficiency, avoiding the often harsh conditions required to synthesize the corresponding benzyl halide. researchgate.net

Table 2: Lewis Acid-Catalyzed Cyanation of (3-Ethylphenyl)methanol

| Precursor | Catalyst (mol%) | Cyanide Source | Solvent | Conditions | Typical Yield (%) |

| (3-Ethylphenyl)methanol | InBr₃ (5-10%) | TMSCN | Dichloromethane | 25 °C, 15-30 min | 90-99 researchgate.net |

| (3-Ethylphenyl)methanol | B(C₆F₅)₃ (5%) | TMSCN | Acetonitrile | 25 °C, 1-2 h | High |

| (3-Ethylphenyl)methanol | MoCl₅ (10%) | TMSCN | Dichloromethane | 0-25 °C, <1 h | High |

Multi-Step Synthesis from 3-Ethylbenzaldehyde (B1676439)

Another versatile precursor is 3-ethylbenzaldehyde. This route involves a multi-step sequence that first transforms the aldehyde into a more suitable intermediate for cyanation. A typical pathway involves two key steps:

Reduction to Alcohol: The aldehyde is first reduced to (3-ethylphenyl)methanol. This is a standard transformation accomplished with high efficiency using reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ether solvent.

Conversion and Cyanation: The resulting (3-ethylphenyl)methanol is then subjected to one of the dehydroxylative cyanation methods described above. researchgate.net Alternatively, the alcohol can be converted into a halide (using reagents like PBr₃ or SOCl₂) or a sulfonate ester (like a mesylate or tosylate), which is then displaced by a cyanide ion as in the halide route.

This sequence showcases a linear transformation of a precursor to prepare it for the key convergent coupling step with the cyanide source. The choice of this route is often dictated by the commercial availability and cost of 3-ethylbenzaldehyde compared to other potential starting materials.

Transformations at the Nitrile Functionality of this compound

The cyano group (C≡N) of this compound is a hub of chemical reactivity, susceptible to a variety of transformations including hydrolysis, reduction, and cycloaddition, which allow for its conversion into other valuable functional groups and heterocyclic systems.

Hydrolysis, Amidation, and Esterification Reactions

The nitrile group can be fully or partially hydrolyzed under acidic or basic conditions. Complete hydrolysis yields 2-(3-ethylphenyl)acetic acid, while partial hydrolysis can afford 2-(3-ethylphenyl)acetamide.

Hydrolysis: The conversion of nitriles to carboxylic acids is a fundamental transformation. libretexts.org The reaction proceeds via initial hydration to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). Base-catalyzed hydrolysis typically involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. epa.gov Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon for attack by water. Microwave-assisted hydrolysis has been shown to accelerate this transformation for related compounds like (4-chlorophenyl)acetonitrile. sci-hub.st

Amidation: Direct conversion to amides is also a key reaction. While partial hydrolysis is one route, other methods exist. Acetonitrile itself can participate in amidation reactions, for instance, by reacting with aryl isothiocyanates in the presence of a base like KOH to form acetamides. mdpi.com This reactivity highlights the potential for the nitrile group to act as a precursor to N-substituted amides under specific conditions. Boron-based reagents, such as B(OCH₂CF₃)₃, have proven effective for the direct amidation of carboxylic acids (the hydrolysis product) with a wide range of amines, often requiring simple filtration for purification rather than aqueous workups. acs.org

Esterification: Esterification is typically achieved from the carboxylic acid product of nitrile hydrolysis. The resulting 2-(3-ethylphenyl)acetic acid can be esterified through standard methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst). The study of the hydrolysis of esters, such as substituted phenyltrifluoroacetates, often provides mechanistic insight into the reverse esterification reaction. rsc.org

| Transformation | Reagents & Conditions | Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | 2-(3-Ethylphenyl)acetic acid |

| Amidation | H₂O, H⁺ or OH⁻ (controlled) | 2-(3-Ethylphenyl)acetamide |

| Esterification | 1. Hydrolysis to acid; 2. R'OH, H⁺ | 2-(3-Ethylphenyl)acetate ester |

Reduction to Amines and Aldehydes

The nitrile group is readily reduced to afford primary amines or, by halting the reaction at an intermediate stage, aldehydes.

Reduction to Amines: The reduction of nitriles to primary amines is a highly efficient and common transformation. libretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are frequently used for this purpose, achieving high yields. libretexts.org The reaction mechanism involves two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org Other reagents like ammonia borane (B79455) can also reduce a wide variety of nitriles to primary amines under thermal conditions. organic-chemistry.org Catalytic hydrogenation over metal catalysts (e.g., Ni, Pd, Pt) is another industrially important method. Electrocatalytic reduction of nitriles like acetonitrile to the corresponding primary amine (ethylamine) has also been demonstrated, offering a potentially more selective and environmentally friendly alternative to traditional methods. researchgate.net

Reduction to Aldehydes: The partial reduction of a nitrile to an aldehyde requires milder reducing agents that can be stopped at the imine intermediate stage, which is then hydrolyzed to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a standard reagent for this transformation. The reaction is typically run at low temperatures to prevent over-reduction to the amine. The intermediate imine-aluminum complex is stable at low temperatures and is hydrolyzed during aqueous workup to release the aldehyde.

| Transformation | Reagents & Conditions | Product |

| Reduction to Amine | 1. LiAlH₄, ether; 2. H₂O workup | 2-(3-Ethylphenyl)ethan-1-amine |

| H₂, Metal Catalyst (Ni, Pd) | 2-(3-Ethylphenyl)ethan-1-amine | |

| Reduction to Aldehyde | 1. DIBAL-H, toluene, low temp; 2. H₂O workup | 2-(3-Ethylphenyl)acetaldehyde |

Cycloaddition and Condensation Reactions for Heterocycle Formation

The nitrile group can participate as a building block in the synthesis of various nitrogen-containing heterocycles through cycloaddition and condensation pathways.

Cycloaddition Reactions: These reactions involve the combination of the π-system of the nitrile with another molecule to form a ring. numberanalytics.com A common example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. numberanalytics.combeilstein-journals.org For instance, nitriles can react with azides (often generated in situ) in the presence of a catalyst to form tetrazoles. mdpi.com Similarly, nitrile oxides can undergo cycloaddition with alkenes or alkynes to form isoxazoles and isoxazolines, respectively. researchgate.net The reaction of this compound in such cycloadditions would lead to heterocycles bearing a 3-ethylbenzyl substituent.

Condensation Reactions: The nitrile group, often in conjunction with the adjacent active methylene group, can undergo condensation reactions to build heterocyclic rings. For example, condensation of substituted acetonitriles with 3-formylchromone in the presence of a base like piperidine (B6355638) can yield fused heterocyclic systems. nih.gov The reaction of cyanoacetohydrazide (which can be conceptually derived from a cyanoacetic ester) with various reagents demonstrates the utility of the cyanomethyl moiety in constructing pyrazoles, pyridines, and oxadiazoles. mdpi.com These reactions showcase how this compound can serve as a synthon for complex heterocyclic structures.

Reactivity of the Acetonitrile Methylene Group in this compound

The methylene (-CH₂-) group in this compound is positioned between the electron-withdrawing nitrile group and the phenyl ring, rendering its protons acidic (pKa ≈ 22 in DMSO). This "active methylene" character allows for easy deprotonation to form a resonance-stabilized carbanion, which is a potent nucleophile for various carbon-carbon bond-forming reactions. mdpi.com

α-Alkylation and Acylation Reactions

The carbanion generated from this compound readily reacts with electrophiles like alkyl halides and acylating agents.

α-Alkylation: The deprotonated nitrile can act as a nucleophile in an Sₙ2 reaction with alkyl halides to form α-alkylated products. libretexts.org The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) is crucial for complete deprotonation and to minimize side reactions. libretexts.org The reaction is most efficient with primary and secondary alkyl halides; tertiary halides tend to undergo elimination. libretexts.org This method allows for the synthesis of a wide range of α-substituted (3-ethylphenyl)acetonitriles. Catalytic methods using cobalt or iridium complexes have also been developed for the α-alkylation of nitriles with alcohols. nsf.govorganic-chemistry.org

α-Acylation: The carbanion can also be acylated by reacting with acylating agents such as acyl chlorides or anhydrides. This reaction introduces an acyl group at the α-position, yielding a β-ketonitrile. These products are valuable synthetic intermediates due to the presence of three functional groups. The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the acylating agent.

| Reaction | Reagents & Conditions | General Product Structure |

| α-Alkylation | 1. Strong Base (e.g., LDA, NaH); 2. R-X (Alkyl Halide) | R-CH(CN)-Ph-Et |

| α-Acylation | 1. Strong Base (e.g., LDA, NaH); 2. R-COCl (Acyl Chloride) | (R-CO)-CH(CN)-Ph-Et |

Active Methylene Condensations and Carbon-Carbon Bond Formations

The nucleophilic carbanion of this compound is a key participant in classic condensation reactions that form new carbon-carbon bonds.

Knoevenagel Condensation: This is a condensation reaction between an active methylene compound and an aldehyde or ketone, typically catalyzed by a weak base such as an amine (e.g., piperidine). mdpi.com this compound can react with various aldehydes (R-CHO) in a Knoevenagel condensation to produce α,β-unsaturated nitriles, also known as substituted acrylonitriles [Ar(CN)C=CHR]. These products are useful intermediates in organic synthesis. mdpi.comorganic-chemistry.org

Thorpe-Ziegler Reaction: In the presence of a strong base, two molecules of a nitrile can react with each other in a Thorpe-Ziegler reaction. This intramolecular or intermolecular condensation leads to the formation of β-enaminonitriles or, after hydrolysis, β-ketonitriles.

Michael Addition: The carbanion derived from this compound can also act as a Michael donor, adding to α,β-unsaturated carbonyl compounds or nitriles in a conjugate addition reaction. This forms a new carbon-carbon bond and leads to more complex molecular structures.

These condensation reactions underscore the utility of the active methylene group in this compound as a versatile tool for constructing larger, more functionalized molecules. nih.gov

Aromatic Ring Functionalization and Side-Chain Modifications on the Ethylphenyl Moiety

The structure of this compound, featuring an activated aromatic ring and an ethyl side-chain, presents multiple opportunities for targeted chemical modifications. These transformations can be broadly categorized into functionalization of the aromatic nucleus and modification of the ethyl group.

Aromatic Ring Functionalization: The phenyl ring in this compound is susceptible to electrophilic aromatic substitution. The positions ortho, para, and meta to the existing substituents (ethyl and cyanomethyl groups) exhibit differential reactivity based on the directing effects of these groups. While the cyanomethyl group is deactivating and meta-directing, the ethyl group is activating and ortho-, para-directing. This interplay governs the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation. For instance, the bromination of a similar compound, 3-methylphenylacetonitrile, is a known synthetic step, suggesting that halogenation of the aromatic ring of this compound is a feasible modification. Modern late-stage functionalization techniques, which focus on the selective reaction of C-H bonds, could provide pathways to introduce new functional groups with high precision, bypassing traditional multi-step sequences. acs.orgnih.gov

Side-Chain Modifications: The ethyl group itself can be a site for functionalization, primarily through free-radical reactions. Halogenation at the benzylic position of the ethyl group can be initiated under UV light or with radical initiators. This would create a reactive handle for subsequent nucleophilic substitution reactions, allowing the introduction of a wide array of functional groups. Furthermore, oxidation of the ethyl group could yield corresponding ketone or carboxylic acid derivatives, significantly altering the molecule's electronic and physical properties. The acetonitrile moiety can also participate in reactions, such as hydrolysis to a carboxylic acid or reduction to an amine, further expanding the synthetic utility. mdpi.com

The table below summarizes potential modifications on the ethylphenyl moiety of this compound.

| Reaction Type | Target Site | Typical Reagents & Conditions | Potential Product |

| Electrophilic Aromatic Substitution | Phenyl Ring | HNO₃/H₂SO₄ | 2-(Nitro-3-ethylphenyl)acetonitrile |

| Halogenation | Phenyl Ring | Br₂/FeBr₃ | 2-(Bromo-3-ethylphenyl)acetonitrile |

| Friedel-Crafts Acylation | Phenyl Ring | RCOCl/AlCl₃ | 2-(Acyl-3-ethylphenyl)acetonitrile |

| Radical Halogenation | Ethyl Side-Chain (Benzylic position) | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 2-(3-(1-Bromoethyl)phenyl)acetonitrile |

| Oxidation | Ethyl Side-Chain | KMnO₄ or K₂Cr₂O₇ | 2-(3-Acetylphenyl)acetonitrile |

In-Depth Mechanistic Investigations Utilizing this compound as a Model Substrate

The distinct structural features of this compound make it an excellent model substrate for probing the mechanisms of various organic reactions. Its benzylic protons on the acetonitrile group and the ethyl side-chain are particularly useful for studying reactions involving C-H bond activation, proton transfer, and elimination processes.

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopically labeled atom is involved in the rate-determining step of a reaction. wikipedia.orgcore.ac.uk By comparing the reaction rates of this compound with its deuterated analogues, significant insights into transition state structures can be obtained. epfl.ch

Primary KIE: A primary KIE (typically kH/kD > 2) is observed when a bond to the isotope is broken or formed in the rate-determining step. core.ac.uk For reactions involving the deprotonation of this compound, substituting the benzylic protons (adjacent to the nitrile group) with deuterium (B1214612) would be expected to produce a large primary KIE if C-H bond cleavage is rate-limiting.

Secondary KIE: A secondary KIE (kH/kD ≠ 1) occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation. wikipedia.org These effects arise from changes in the vibrational frequencies of the C-H bond between the ground state and the transition state.

α-Secondary KIE: Deuterating the benzylic protons could also reveal changes in hybridization at the carbon atom during the transition state. A normal effect (kH/kD > 1) suggests a change from sp³ to sp², while an inverse effect (kH/kD < 1) indicates a change from sp² to sp³. wikipedia.org

β-Secondary KIE: Deuterating the ethyl group could probe hyperconjugative effects or steric interactions in the transition state.

While specific KIE studies on this compound are not prominent in the literature, the principles have been applied to similar systems, such as the elimination reactions of 2-arylethyl derivatives, to distinguish between concerted (E2) and stepwise (E1cb) mechanisms. cdnsciencepub.com Such studies on this compound could clarify mechanisms of base-mediated eliminations or metal-catalyzed C-H functionalization reactions. acs.org

| KIE Type | Isotopic Substitution Site (Example) | Observed Effect (kH/kD) | Mechanistic Implication |

| Primary | Benzylic -CH₂CN | > 2 | C-H bond is broken in the rate-determining step. |

| α-Secondary (Normal) | Benzylic -CH₂CN | > 1 | Hybridization changes from sp³ towards sp² at the transition state. |

| α-Secondary (Inverse) | Benzylic -CH₂CN | < 1 | Hybridization changes from sp² towards sp³; increased steric crowding at the transition state. |

| β-Secondary | Ethyl group (-CH₂CH₃) | > 1 or < 1 | Probes hyperconjugation or steric effects influencing the transition state. |

Computational Modeling of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides a molecular-level view of reaction pathways, complementing experimental studies like KIE. byu.edu By modeling the reaction of this compound, one can calculate the energies of reactants, intermediates, transition states, and products. nih.gov

Modeling Reaction Intermediates and Transition States: DFT calculations can map the potential energy surface of a reaction. For example, in a base-mediated reaction, the structure and stability of the carbanion intermediate formed by deprotonating the benzylic position of this compound can be determined. The geometries and energies of transition states for subsequent steps can be located, providing a quantitative barrier height (activation energy) that can be compared with experimental kinetics. byu.eduacs.org

Predicting Reactivity: Computational models can predict sites of reactivity. By calculating frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), one can identify the most likely sites for nucleophilic and electrophilic attack. For this compound, this could predict the most acidic proton or the most susceptible position on the aromatic ring for electrophilic substitution. Hybrid functionals like B3LYP combined with appropriate basis sets (e.g., 6-31G**) are commonly used for these predictions.

Although computational studies specifically targeting this compound are not widely published, methods applied to similar structures, such as 2-(3-Ethylphenyl)thiazole-4-carbaldehyde, demonstrate the power of this approach to elucidate electronic properties and predict reactive sites. Such models could be invaluable in designing new synthetic routes or understanding the mechanistic nuances of reactions involving this compound.

| Computational Method | Information Gained | Application to this compound |

| Density Functional Theory (DFT) | Ground state geometries, reaction energies | Determining the most stable conformation and relative energies of isomers. |

| Transition State (TS) Search | Geometries and energies of transition states | Calculating activation barriers for reactions, e.g., proton abstraction or aromatic substitution. |

| Frontier Molecular Orbital (FMO) Analysis | HOMO/LUMO energy and distribution | Predicting sites for electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Charge distribution, hyperconjugation | Quantifying the electron-donating/withdrawing properties of substituents. |

| Polarizable Continuum Model (PCM) | Solvent effects | Modeling reaction pathways in different solvent environments to match experimental conditions. |

Advanced Spectroscopic and Structural Characterization of 2 3 Ethylphenyl Acetonitrile and Its Research Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-(3-Ethylphenyl)acetonitrile in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the protons of the ethyl group. The aromatic region would likely display a complex multiplet pattern for the four protons on the disubstituted benzene (B151609) ring. The methylene protons adjacent to the nitrile group would appear as a singlet, while the ethyl group would present as a quartet for the methylene protons and a triplet for the methyl protons, a characteristic pattern due to spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key expected signals include those for the nitrile carbon, the benzylic methylene carbon, the carbons of the ethyl group, and the six distinct aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the positions of the substituents.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on established principles and data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are for illustrative purposes and may vary based on solvent and experimental conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | 7.10 - 7.40 | Multiplet | 125 - 130 |

| Aromatic C-CH₂ | - | - | ~130 |

| Aromatic C-CH₂CH₃ | - | - | ~145 |

| CH₂-CN | ~3.70 | Singlet | ~23 |

| C≡N | - | - | ~118 |

| CH₂-CH₃ | ~2.70 | Quartet | ~29 |

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to further confirm the proton-proton and proton-carbon connectivities, respectively, providing definitive structural assignment.

Single-Crystal X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. nist.govresearchgate.net This method provides detailed information on bond lengths, bond angles, and torsion angles, offering a definitive confirmation of the molecular structure. researchgate.net For a compound like this compound, which is a liquid at room temperature, this analysis would require growing a suitable single crystal at low temperatures.

As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, a hypothetical study would reveal key structural features:

Molecular Conformation: The orientation of the ethyl and cyanomethyl substituents relative to the phenyl ring.

Bond Parameters: Precise measurements of the C-C and C-N bond lengths and angles within the molecule.

Intermolecular Interactions: In the solid state, molecules would pack in a specific arrangement dictated by non-covalent interactions. For this compound, weak intermolecular forces such as C-H···N hydrogen bonds between the methylene or aromatic protons and the nitrogen atom of the nitrile group, as well as π-π stacking interactions between the aromatic rings, would likely govern the crystal packing.

Analysis of related structures shows that acetonitrile-containing molecules often participate in such weak hydrogen bonding and other van der Waals interactions to form stable crystal lattices. nih.gov

Advanced Mass Spectrometry (HRMS, LC-MS) for Molecular Formula Validation and Fragmentation Analysis

Advanced mass spectrometry techniques are crucial for confirming the molecular formula and studying the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₀H₁₁N), the expected exact mass would be calculated and compared to the experimental value, typically with a mass accuracy in the parts-per-million (ppm) range, thus confirming the molecular formula.

Fragmentation Analysis: Electron ionization (EI) mass spectrometry would reveal the compound's fragmentation pattern. While a specific spectrum for this compound is not available, data from its close analog, 3-methylbenzyl cyanide (C₉H₉N), can be used for illustration. nist.gov The mass spectrum of 3-methylbenzyl cyanide shows a prominent molecular ion peak and a base peak corresponding to the loss of a hydrogen atom to form a stable tropylium-like cation. A similar pattern would be expected for the ethyl analog.

Table 2: Predicted Key Mass Fragments for this compound Based on principles of mass spectrometry and data from analogous compounds.

| m/z (mass-to-charge ratio) | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 145 | [C₁₀H₁₁N]⁺• | Molecular Ion (M⁺•) |

| 130 | [C₉H₈N]⁺ | Loss of methyl radical (•CH₃) from the ethyl group |

| 116 | [C₈H₆N]⁺ | Loss of ethyl radical (•CH₂CH₃) |

Liquid chromatography-mass spectrometry (LC-MS) would be the method of choice for analyzing the compound in complex mixtures, providing both retention time information from the chromatography and mass data from the spectrometer.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The most distinct would be the sharp, intense peak for the nitrile (C≡N) stretching vibration. Other key absorptions would include those for the aromatic C-H stretching, aliphatic C-H stretching of the ethyl and methylene groups, and aromatic C=C ring stretching.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The nitrile C≡N stretch is also typically strong and easily identifiable in the Raman spectrum. The symmetric vibrations of the aromatic ring are often more intense in Raman than in IR spectra.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Values are approximate and represent typical ranges for the specified vibrational modes.

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 | Medium |

| Nitrile (C≡N) Stretch | 2260 - 2240 | 2260 - 2240 | Strong, Sharp |

| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1450 | 1610 - 1580 | Medium-Strong |

| CH₂ Bend | ~1465 | ~1465 | Medium |

| CH₃ Bend | ~1380 | ~1380 | Medium |

These spectroscopic techniques, when used in combination, provide a powerful and comprehensive approach to fully characterize the structure, composition, and bonding of this compound.

Computational Chemistry and Theoretical Investigations of 2 3 Ethylphenyl Acetonitrile

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, allowing for the direct computation of a molecule's electronic structure by solving approximations of the Schrödinger equation. wikipedia.org Ab initio ("from the beginning") methods derive their results from first principles, using only fundamental physical constants. wikipedia.org Density Functional Theory (DFT) is a widely used class of these methods that calculates the electronic properties of a molecule based on its electron density, offering a favorable balance between accuracy and computational cost. scispace.comrsc.org

For 2-(3-ethylphenyl)acetonitrile, these calculations can predict a variety of key properties that govern its reactivity and stability. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. nih.gov The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability. scispace.com A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, thereby predicting sites for intermolecular interactions. nih.gov

While specific DFT data for the 3-ethyl isomer is scarce, some basic computational properties have been calculated for the related isomer, 2-(2-ethylphenyl)acetonitrile, which illustrate the type of information that can be obtained.

| Property | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 23.79 Ų |

| LogP (Octanol-Water Partition Coefficient) | 2.31508 |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 2 |

Table 1: Computed chemical properties for the related isomer 2-(2-ethylphenyl)acetonitrile. chemscene.com These properties are crucial for predicting the molecule's pharmacokinetic behavior and solubility.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this behavior by applying the principles of classical mechanics to the atoms and bonds within a molecule over a period of time. nih.gov These simulations provide a detailed view of the molecule's conformational landscape—the collection of different shapes it can adopt—and how this landscape is influenced by its environment, such as the presence of a solvent. rsc.org

For this compound, the flexibility of the ethyl group and the cyanomethyl side chain allows for multiple rotational conformations (rotamers). MD simulations can map the energy associated with these different conformations, identifying the most stable (lowest energy) arrangements and the energy barriers between them. nih.govosti.gov This is critical for understanding how the molecule's shape influences its ability to interact with other molecules or biological targets.

Furthermore, MD simulations are invaluable for studying solvent effects. rsc.org By explicitly including solvent molecules (like water, ethanol (B145695), or acetonitrile) in the simulation box, it is possible to observe how they arrange around the solute and how these interactions affect its conformation and dynamics. For example, simulations can reveal the formation of hydrogen bonds or other non-covalent interactions between the solvent and the nitrile group or the aromatic ring of this compound, which can significantly alter its properties compared to the gas phase. nih.gov

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be used to interpret and verify experimental data. olemiss.edu Quantum mechanical methods, particularly DFT and time-dependent DFT (TD-DFT), can calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra. nih.govchemrxiv.org

For this compound, DFT calculations could predict its IR spectrum by computing the vibrational frequencies of its various bonds (C≡N stretch, C-H stretches of the ethyl group and aromatic ring, etc.). These predicted frequencies can then be compared with an experimentally measured spectrum to confirm the molecule's structure. Discrepancies between calculated and experimental values can often be resolved by applying scaling factors that account for systematic errors in the computational methods and the neglect of anharmonicity. researchgate.net

Similarly, TD-DFT can be used to predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum by calculating the energy required to promote electrons from occupied to unoccupied orbitals. chemrxiv.org These calculations can help assign the specific electronic transitions responsible for the observed absorption bands. Machine learning approaches, trained on large datasets of computed and experimental spectra, are also emerging as a rapid method for predicting spectroscopic properties. ehu.es

| Spectroscopic Technique | Predicted Parameters | Application for this compound |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies, Intensities | Identification of functional groups (C≡N, C₂H₅), confirmation of molecular structure. |

| Raman Spectroscopy | Vibrational Frequencies, Intensities | Complementary to IR, provides information on non-polar bonds and molecular symmetry. |

| UV-Visible Spectroscopy | Excitation Energies (λmax), Oscillator Strengths | Characterization of electronic transitions within the aromatic system. |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (δ), Coupling Constants (J) | Elucidation of the precise connectivity and environment of H and C atoms. |

Table 2: Overview of how computational methods can predict key parameters for various spectroscopic techniques to aid in the characterization of this compound.

Elucidation of Reaction Mechanisms and Energy Profiles through Computational Methods

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. nih.govrsc.org By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating and characterizing the geometries and energies of transition states—the highest energy points along the reaction coordinate—and any intermediates that may be formed. scholarsresearchlibrary.com

For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be employed to elucidate the step-by-step mechanism. rsc.org For example, in a palladium-catalyzed reaction involving the parent compound phenylacetonitrile (B145931), DFT was used to explore the reaction mechanism and understand the origins of regioselectivity. researchgate.net Such studies involve calculating the free energy profile of the proposed pathway, which reveals the activation energy for each step. scholarsresearchlibrary.com The activation energy (the difference in energy between the reactants and the transition state) determines the rate of the reaction.

These computational analyses allow researchers to distinguish between competing reaction pathways, rationalize experimental observations, and predict how changes in reactants, catalysts, or conditions might affect the reaction outcome. nih.govsmu.edu This predictive power is crucial for optimizing existing synthetic methods and designing new, more efficient ones.

Theoretical Studies on Intermolecular Interactions and Crystal Packing

In the solid state, molecules arrange themselves into a highly ordered three-dimensional lattice known as a crystal. The specific arrangement, or crystal packing, is governed by a delicate balance of intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. ias.ac.in Understanding these interactions is crucial as they determine the crystal's physical properties, including its melting point, solubility, and stability.

Theoretical studies can provide profound insights into the crystal packing of this compound. By analyzing the molecule's electrostatic potential and identifying potential hydrogen bond donors and acceptors, it is possible to predict the most likely modes of interaction. For instance, the nitrile group can act as a hydrogen bond acceptor, while the aromatic C-H groups can act as weak donors.

Computational methods, sometimes combined with Hirshfeld surface analysis, can be used to visualize and quantify the intermolecular contacts within a crystal lattice. researcher.life High-level DFT calculations can be performed on molecular dimers or clusters extracted from a crystal structure to precisely calculate the energy of specific interactions, such as π-π stacking between aromatic rings or C-H···N interactions. rsc.org This allows for a detailed understanding of the forces that hold the crystal together, which is a key aspect of crystal engineering—the rational design of crystalline materials with desired properties. ias.ac.in

2 3 Ethylphenyl Acetonitrile As a Key Building Block in Advanced Organic Synthesis Research

Precursor in the Synthesis of Diverse Complex Organic Scaffolds and Heterocyclic Systems

The unique chemical reactivity of 2-(3-Ethylphenyl)acetonitrile makes it an important precursor for constructing a wide array of complex organic molecules, particularly heterocyclic systems which form the core of many pharmaceutical and biologically active compounds. nih.gov The synthetic versatility originates from two primary sites of reactivity: the active methylene (B1212753) group (the -CH2- protons) and the electrophilic carbon atom of the nitrile group.

Phenylacetonitrile (B145931) derivatives are well-established synthons for five-membered heterocycles like pyrroles, furans, and pyrazoles, as well as six-membered rings such as pyridines and pyrimidines. tubitak.gov.tr The active methylene protons are sufficiently acidic to be removed by a base, generating a stabilized carbanion. This nucleophilic carbanion can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Key Synthetic Applications:

Gewald Reaction: The carbanion derived from this compound can react with elemental sulfur and a carbonyl compound to form polysubstituted aminothiophenes, a class of heterocycles with significant medicinal applications.

Thorpe-Ziegler Cyclization: In appropriately substituted derivatives, an intramolecular reaction between the nitrile group and the carbanion can lead to the formation of cyclic ketones and enamines.

Multi-component Reactions: Phenylacetonitriles are often employed in one-pot, multi-component reactions to build complex heterocyclic libraries efficiently. For instance, they can react with aldehydes and other nucleophiles to generate highly functionalized dihydropyridines and other related structures.

The presence of the 3-ethyl group on the phenyl ring influences the solubility and electronic properties of the molecule without sterically hindering the reactive sites, making it a useful analog in the development of new synthetic methodologies.

| Heterocyclic System | Typical Co-reactants/Reagents | General Reaction Type |

|---|---|---|

| Aminothiophenes | Carbonyl Compound, Sulfur, Base (e.g., Morpholine) | Gewald Reaction |

| Pyridones | α,β-Unsaturated Carbonyls, Base (e.g., Sodium Ethoxide) | Michael Addition followed by Cyclization |

| Pyrazoles | Hydrazine Derivatives | Condensation/Cyclization |

| Pyrimidines | Amidines, Guanidine | Condensation/Cyclization |

Role in Materials Science Research and Functional Polymer Precursors

In materials science, the nitrile functionality of this compound offers several avenues for the creation of functional polymers and advanced materials. The nitrile group is known for its high polarity and ability to participate in specific polymerization reactions.

The 3-ethylphenyl moiety plays a crucial role in determining the physical properties of any resulting polymer. It can enhance solubility in organic solvents, lower the melting point, and disrupt close chain packing, leading to amorphous materials with potentially useful optical or mechanical properties. While specific polymers derived directly from this compound are not widely documented, its potential as a monomer precursor is significant.

Potential Routes to Functional Polymers:

Nitrile Polymerization: The triple bond in the nitrile group can undergo polymerization through anionic or coordination catalysis to form polymers with a polyimine (-C=N-)n backbone, which are known for their thermal stability and semiconducting properties.

Conversion to Monomers: The nitrile group can be chemically transformed into other polymerizable functional groups. For example, reduction of the nitrile yields a primary amine (2-(3-ethylphenyl)ethylamine), which can serve as a monomer for polyamides or polyimides. Hydrolysis of the nitrile produces a carboxylic acid (2-(3-ethylphenyl)acetic acid), a monomer for polyesters.

The use of this building block allows for the precise introduction of the 3-ethylphenyl group into a polymer structure, enabling fine-tuning of properties such as thermal stability, dielectric constant, and processability.

Applications in Catalysis Research as a Substrate or Ligand Intermediate

This compound serves a dual role in the field of catalysis: it can act as a substrate for catalytic transformations or as a precursor for synthesizing ligands used in metal complexes.

As a Substrate: The nitrile group is susceptible to a variety of catalytic transformations. A primary example is catalytic hydrogenation, where, in the presence of metal catalysts like palladium, platinum, or nickel, the nitrile is reduced to the corresponding primary amine, 2-(3-ethylphenyl)ethylamine. This amine is a valuable building block for pharmaceuticals and agrochemicals. The reaction conditions can be tuned to control selectivity and yield.

As a Ligand Intermediate: The nitrogen atom of the nitrile group has a lone pair of electrons, allowing it to coordinate to transition metals and act as a ligand. wikipedia.orgwikipedia.org Acetonitrile (B52724) itself is a very common labile (easily displaced) ligand in coordination chemistry, used to stabilize catalytic intermediates. wikipedia.orgosti.gov By extension, this compound can function similarly, with the ethylphenyl group potentially influencing the steric and electronic environment of the metal center.

Coordination of the nitrile to a metal center activates it toward nucleophilic attack. wikipedia.org This principle is the basis for metal-catalyzed hydration of nitriles to amides, a reaction that often proceeds under milder conditions than traditional acid or base hydrolysis.

| Role | Reaction Type | Product Class | Catalyst Example |

|---|---|---|---|

| Substrate | Catalytic Hydrogenation | Primary Amines | Raney Nickel, Pd/C |

| Substrate | Catalytic Hydration | Amides | Ruthenium or Platinum complexes |

| Ligand/Intermediate | Coordination Chemistry | Metal-Nitrile Complexes | Various Transition Metals (e.g., Cu, Pd, Pt) |

Strategic Intermediate for Specialty Chemicals and Research Reagents

Beyond complex scaffolds, this compound is a strategic intermediate for producing a range of specialty chemicals and reagents used in targeted research applications. The transformations of its functional groups allow for entry into different classes of compounds. The phenylacetonitrile structural motif is found in various biologically active molecules, and this compound serves as a key starting material for accessing analogs with the 3-ethyl substitution pattern.

For example, compounds bearing a 4-methylsulfonylphenyl moiety attached to an acetonitrile group have been investigated as potent COX-2 inhibitors. researchgate.net this compound provides a platform for synthesizing structural variants of such compounds for structure-activity relationship (SAR) studies.

Key Transformations for Specialty Chemicals:

Hydrolysis: The nitrile group can be fully hydrolyzed under acidic or basic conditions to yield 2-(3-ethylphenyl)acetic acid. This carboxylic acid is a precursor for the synthesis of anti-inflammatory drugs (profens), pesticides, and fragrances.

Reduction: As mentioned, reduction of the nitrile to 2-(3-ethylphenyl)ethylamine provides a key amine intermediate. Substituted phenethylamines are a major class of neurologically active compounds.

Alkylation/Acylation: The active methylene group can be deprotonated and reacted with various electrophiles (alkyl halides, acyl chlorides) to introduce new substituents, leading to a diverse array of derivatives for chemical and biological screening.

| Functional Group Targeted | Transformation | Reagents | Resulting Compound Class |

|---|---|---|---|

| Nitrile (-C≡N) | Complete Hydrolysis | H3O+ or OH-, Heat | Carboxylic Acids |

| Nitrile (-C≡N) | Reduction | H2/Catalyst, LiAlH4 | Primary Amines |

| Active Methylene (-CH2-) | Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | α-Substituted Acetonitriles |

| Nitrile (-C≡N) | Reaction with Grignard Reagents | R-MgBr, then H3O+ | Ketones |

Development and Validation of Advanced Analytical Methodologies for 2 3 Ethylphenyl Acetonitrile

Chromatographic Method Development for Purity Profiling and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the separation, identification, and quantification of 2-(3-Ethylphenyl)acetonitrile and its potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for purity profiling and reaction monitoring.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is a primary choice for the analysis of moderately polar compounds like this compound. The development of a robust HPLC method would involve the systematic optimization of several parameters to achieve adequate separation of the main component from any process-related impurities or degradation products.

Column Selection: A C18 or a phenyl-hexyl column would be a suitable stationary phase. The C18 provides general-purpose hydrophobicity, while a phenyl-hexyl phase can offer alternative selectivity for aromatic compounds through π-π interactions.

Mobile Phase Composition: A gradient elution with a mixture of acetonitrile (B52724) and water or methanol and water is typically employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. The gradient would be optimized to ensure the elution of all components with good peak shape and resolution.

Detection: A photodiode array (PDA) detector is ideal for method development, allowing for the monitoring of multiple wavelengths and spectral analysis to check for peak purity. The UV spectrum of aromatic nitriles would suggest a detection wavelength in the range of 210-230 nm.

A hypothetical validated HPLC method for the purity profiling of this compound is presented in Table 1.

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25-30 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

The validation of such a method would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). wjarr.comglobalresearchonline.neteuropa.eueuropa.eu

Gas Chromatography (GC)

For the analysis of volatile impurities and for an orthogonal purity assessment, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful technique.

Column Selection: A capillary column with a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, would provide good separation for aromatic compounds.

Temperature Program: A temperature gradient is necessary to ensure the elution of compounds with a range of volatilities.

Injection Mode: A split/splitless injector is typically used, with the split ratio optimized based on the concentration of the sample.

Detection: FID provides a robust and linear response for most organic compounds. GC-MS allows for the identification of unknown impurities based on their mass spectra.

An example of a GC method for the analysis of this compound is detailed in Table 2.

Table 2: Example GC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Detector | FID at 300 °C |

| Injection Volume | 1 µL (split ratio 50:1) |

Validation of the GC method would follow similar principles to the HPLC method, ensuring its suitability for its intended purpose. researchgate.net

Electrochemical Analysis Techniques for Detection and Quantification

Electrochemical methods can offer sensitive and selective detection of electroactive species. While not as commonly used for routine purity analysis of the primary compound, they can be developed for specific applications, such as the detection of trace impurities or for use in biosensors.

The nitrile group in this compound is not typically electroactive under standard conditions. However, the aromatic ring can be susceptible to oxidation or reduction at a suitable electrode surface and potential. Techniques like cyclic voltammetry (CV) could be used to investigate the electrochemical behavior of the compound and its potential impurities.

For quantitative purposes, techniques such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) could be developed. These methods offer enhanced sensitivity compared to CV. The development of an electrochemical sensor would involve:

Working Electrode Selection: A glassy carbon electrode (GCE) is a common choice. It could be modified with nanomaterials or polymers to enhance sensitivity and selectivity.

Supporting Electrolyte: The choice of solvent and electrolyte is crucial. A non-aqueous solvent like acetonitrile with a supporting electrolyte such as tetrabutylammonium perchlorate would be a starting point.

Potential Range Optimization: The potential window would be scanned to identify the oxidation or reduction peaks of the analyte and any interfering species.

While no specific electrochemical methods for this compound are reported, the principles of electrochemical analysis of organic molecules are well-established. electrochemsci.orgelectrochemsci.orgresearchgate.netnih.gov

Development of Certified Reference Materials and Interlaboratory Study Protocols

Certified Reference Materials (CRMs)

A Certified Reference Material (CRM) is a standard of a substance with one or more certified property values, produced by a technically valid procedure, and accompanied by a certificate. For this compound, a CRM would be a highly purified and characterized batch of the compound. The development of a CRM involves:

Synthesis and Purification: A large batch of the material would be synthesized and purified to the highest possible degree using techniques like recrystallization and preparative chromatography.

Comprehensive Characterization: The identity of the compound would be confirmed using techniques such as NMR, MS, and IR spectroscopy. The purity would be determined using a mass balance approach, which involves the quantification of all impurities (organic, inorganic, water, and residual solvents). researchgate.net

Value Assignment and Uncertainty Estimation: The certified purity value and its associated uncertainty would be assigned based on the results of the characterization.

Homogeneity and Stability Studies: The homogeneity of the batch would be assessed to ensure that all units have the same property value within the stated uncertainty. Stability studies would be conducted under various storage conditions to establish the shelf-life of the CRM. nih.govmdpi.com

Currently, there is no known commercially available CRM specifically for this compound.

Interlaboratory Study Protocols

Interlaboratory studies, also known as proficiency tests, are a crucial part of method validation and quality assurance. aoac.org They involve sending aliquots of a homogeneous sample to multiple laboratories for analysis. The results are then statistically analyzed to assess the performance of the laboratories and the ruggedness of the analytical method.

A protocol for an interlaboratory study for the analysis of this compound would include:

Clear Objectives: Defining the purpose of the study (e.g., to validate a specific HPLC method).

Sample Preparation and Distribution: Ensuring the homogeneity and stability of the test material.

Detailed Analytical Procedure: Providing a clear and unambiguous protocol for the participating laboratories to follow.

Data Reporting Requirements: Specifying the format for reporting results.

Statistical Analysis Plan: Outlining the statistical methods that will be used to evaluate the data, such as the calculation of z-scores to assess laboratory performance. association-aglae.frresearchgate.netmatrixsciences.comscispace.com

No interlaboratory studies specifically for this compound have been identified in the literature. The development of such a study would be a valuable step in establishing a standardized and widely accepted analytical method for this compound.

Emerging Research Avenues and Future Perspectives for 2 3 Ethylphenyl Acetonitrile

Integration into Automated Synthesis and High-Throughput Experimentation

The synthesis and derivatization of molecules like 2-(3-Ethylphenyl)acetonitrile are poised to be revolutionized by automated synthesis and high-throughput experimentation (HTE). nih.govsynplechem.com HTE allows for the parallel execution of a large number of experiments, making it a powerful tool for discovering and optimizing reaction conditions in a fraction of the time required by traditional methods. nih.govpurdue.edu For this compound, this technology can be applied to rapidly screen catalysts, solvents, bases, and temperature ranges for its synthesis, or for reactions where it is used as a starting material.

Automated synthesis platforms can execute complex multi-step syntheses with minimal human intervention, improving reproducibility and enabling the rapid generation of a library of derivatives. chemrxiv.org By combining HTE with automated synthesis, researchers can efficiently explore the chemical space around the this compound scaffold. For instance, an HTE workflow could be designed to explore the reaction of this compound with a diverse array of electrophiles to quickly identify conditions that yield novel compounds with desirable properties. researchgate.net

Table 1: Hypothetical High-Throughput Experimentation (HTE) Array for Derivatization of this compound

| Well(s) | Variable 1: Electrophile | Variable 2: Base | Variable 3: Catalyst | Outcome Metric |

|---|---|---|---|---|

| A1-A12 | Alkyl Halide 1 | K2CO3 | Catalyst A, B, C... | Product Yield (%) |

| B1-B12 | Alkyl Halide 1 | NaH | Catalyst A, B, C... | Product Yield (%) |

| C1-C12 | Aldehyde 1 | Piperidine (B6355638) | None | Product Yield (%) |

| D1-D12 | Aldehyde 1 | DBU | None | Product Yield (%) |

This systematic approach accelerates the discovery process, allowing researchers to focus on analyzing data-rich experimental outputs rather than on the minutiae of repetitive lab work. chemrxiv.org

Exploration of Novel Reactivities and Unprecedented Transformations

The nitrile and benzylic functionalities of this compound provide a rich playground for exploring novel chemical transformations. While the classical reactions of arylacetonitriles are well-documented, future research can focus on unprecedented transformations that leverage modern catalytic systems and reaction concepts.

One promising area is the development of cascade reactions. For example, a one-pot synthesis involving this compound could be designed where an initial condensation is followed by an intramolecular cyclization, potentially triggered by a Michael-type addition, to rapidly build molecular complexity. mdpi.com Such strategies are highly efficient, minimizing purification steps and resource consumption.

Furthermore, the reactivity of the nitrile group itself can be explored beyond simple hydrolysis or reduction. Recent studies on related nitrile compounds have demonstrated novel cycloadditions and insertions that could be applied to this compound. For instance, its reaction with donor-acceptor cyclopropanes or other strained ring systems could lead to the formation of unique heterocyclic structures. mdpi.com Computational studies can play a crucial role in predicting the feasibility of these novel reaction pathways and understanding their mechanisms. researchgate.netfigshare.com The presence of the ethyl group on the phenyl ring also offers a site for late-stage functionalization, further expanding the potential for creating diverse molecular architectures.

Green Chemistry Innovations in Process Development and Scale-Up

The principles of green chemistry are increasingly integral to modern chemical process development, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.com Applying these principles to the synthesis and scale-up of this compound presents significant opportunities for innovation. igitsarang.ac.in

Key areas for green innovation include:

Safer Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, bio-based solvents, or supercritical CO₂ can drastically reduce the environmental footprint of the synthesis. jddhs.com Research into performing the synthesis of this compound in acetonitrile (B52724) itself, which can act as both a reagent and a greener solvent alternative to chlorinated systems, is a viable avenue. nih.gov

Catalysis: Shifting from stoichiometric reagents to catalytic systems, particularly heterogeneous catalysts, can improve atom economy and simplify product purification. jddhs.comigitsarang.ac.in Heterogeneous catalysts can be easily recovered and reused, reducing waste and manufacturing costs.

Energy Efficiency: Utilizing alternative energy sources such as microwave or ultrasound irradiation can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. nih.gov Solvent-free reactions, where reactants are ground together, represent another highly efficient and environmentally friendly approach. researchgate.net

When scaling up a process, challenges such as heat transfer, mixing, and safety must be addressed. ijera.commt.com Green chemistry principles, integrated with Process Analytical Technology (PAT) and Quality by Design (QbD), can lead to a safer, more robust, and economically viable manufacturing process for this compound. mt.com

Addressing Challenges in Synthetic Efficiency and Atom Economy

Synthetic efficiency is a cornerstone of sustainable chemistry, with atom economy being a key metric for evaluating how effectively reactant atoms are incorporated into the final product. jocpr.com An ideal reaction would have 100% atom economy, where all atoms from the reactants are found in the desired product, generating no waste. igitsarang.ac.inlibretexts.org

A common synthesis of this compound involves the reaction of 3-ethylbenzyl chloride with sodium cyanide. While effective, this substitution reaction inherently produces a salt byproduct (sodium chloride), which lowers the atom economy.

Table 2: Atom Economy Calculation for a Hypothetical Synthesis of this compound

| Component | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 3-Ethylbenzyl chloride | C9H11Cl | 154.64 | Reactant |

| Sodium Cyanide | NaCN | 49.01 | Reactant |

| This compound | C10H11N | 145.20 | Desired Product |

| Sodium Chloride | NaCl | 58.44 | Byproduct |

| Percent Atom Economy Calculation | (Mass of Desired Product / Total Mass of Reactants) * 100 | ||

| (145.20 / (154.64 + 49.01)) * 100 | 71.3% |

Note: This calculation is based on the theoretical transformation and does not account for solvents, catalysts, or actual yield.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3-Ethylphenyl)acetonitrile in laboratory settings?

- Methodology :

- Step 1 : Use acetonitrile as a solvent in nucleophilic substitution or coupling reactions. For example, sodium carbonate in water/acetonitrile mixtures can facilitate reactions involving nitrile intermediates .

- Step 2 : Optimize reaction temperatures between 20–80°C to balance yield and side-product formation.

- Step 3 : Purify via column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures. Confirm purity via HPLC or GC-MS .

- Key Considerations : Monitor pH in aqueous phases to prevent premature hydrolysis of the nitrile group.

Q. What safety precautions are critical when handling this compound in research environments?

- Protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if dust or aerosols form .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatiles .

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at room temperature, away from oxidizing agents .

Q. How should researchers characterize the purity of this compound post-synthesis?

- Analytical Techniques :

- HPLC : Use methanol-acetonitrile-buffer mobile phases (e.g., 70:30 v/v) with UV detection at 210–230 nm for nitrile absorption .

- NMR : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on ethylphenyl protons (δ 1.2–1.4 ppm for CH3, δ 2.6–3.0 ppm for CH2) and nitrile carbon (δ 115–120 ppm) .